An In-depth Technical Guide to the Chemical Properties of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
An In-depth Technical Guide to the Chemical Properties of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this precise molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the fundamental principles of organic chemistry to present a detailed profile. This guide covers the compound's structure, nomenclature, physicochemical properties, proposed synthesis, reactivity, and potential biological significance, offering valuable insights for researchers working with hydantoin derivatives.
Introduction and Nomenclature
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione belongs to the hydantoin class of compounds, which are derivatives of imidazolidine-2,4-dione. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The presence of an aminophenyl substituent at the N-3 position and a methyl group at the N-1 position suggests a molecule with potential for diverse chemical modifications and biological interactions.
Systematic Name: 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Common Synonyms:
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3-(3-aminophenyl)-1-methylhydantoin
Molecular Structure:
Figure 1: Chemical structure of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione.
Physicochemical Properties
Direct experimental data for the target compound are not widely published. The following table summarizes key physicochemical properties, with some values being predicted or inferred from structurally similar compounds.
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [4] |
| Molecular Weight | 205.22 g/mol | [4] |
| Appearance | Likely a solid at room temperature. | Based on related compounds like 3-(3-Aminophenyl)-2,4-imidazolidinedione which is a solid. |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. Solubility in water is likely to be pH-dependent due to the basic amino group. | General solubility of hydantoin derivatives and aromatic amines. |
| pKa | The aminophenyl group is expected to have a pKa in the range of 4-5, typical for anilines. The N-H proton of the hydantoin ring is weakly acidic. | Standard pKa values for anilines and hydantoins. |
| LogP | A predicted XLogP3 value for the related 3-(4-aminophenyl)imidazolidine-2,4-dione is 0.1, suggesting a relatively low lipophilicity. The addition of a methyl group would slightly increase this value.[5] | [5] |
Synthesis and Characterization
A plausible synthetic route for 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione can be devised based on established methods for hydantoin synthesis.[6]
Proposed Synthetic Pathway
A common and effective method for the synthesis of N-substituted hydantoins is the reaction of an appropriate isocyanate with an amino acid ester, followed by cyclization.
Figure 2: Proposed synthetic workflow.
Step-by-Step Protocol:
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Urea Formation: To a solution of sarcosine ethyl ester in an anhydrous aprotic solvent such as tetrahydrofuran (THF), an equimolar amount of 3-nitrophenyl isocyanate is added dropwise at room temperature. The reaction mixture is stirred for several hours until the formation of the urea intermediate is complete, as monitored by thin-layer chromatography (TLC).
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Cyclization: The solvent is removed under reduced pressure, and the resulting crude urea intermediate is treated with an acidic or basic catalyst to induce cyclization. For example, refluxing in aqueous hydrochloric acid can effect the cyclization to form 3-(3-nitrophenyl)-1-methylhydantoin.
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Reduction of the Nitro Group: The nitro-substituted hydantoin is then dissolved in a suitable solvent, such as ethanol or ethyl acetate, and the nitro group is reduced to an amine. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a chemical reducing agent like tin(II) chloride in hydrochloric acid.
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Purification: The final product, 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione, can be purified by recrystallization or column chromatography.
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-aminophenyl group, a singlet for the N-methyl protons, and a singlet for the methylene protons of the hydantoin ring. The chemical shifts of the aromatic protons will be influenced by the amino substituent.
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¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the hydantoin ring, the methylene carbon, the N-methyl carbon, and the six carbons of the aromatic ring. The positions of the aromatic carbon signals will be indicative of the substitution pattern.
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and strong C=O stretching vibrations for the two carbonyl groups in the hydantoin ring.[7]
Mass Spectrometry (MS):
Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the bond between the phenyl ring and the hydantoin nitrogen, as well as fragmentation of the hydantoin ring itself.
Reactivity and Chemical Behavior
The chemical reactivity of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is dictated by the functional groups present: the aromatic primary amine and the hydantoin ring.
Reactions of the Aminophenyl Group
The primary amino group is a versatile functional handle for further chemical modifications.
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Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides.
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Alkylation: N-alkylation can be achieved using alkyl halides, though over-alkylation is a possibility.
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Diazotization: The primary aromatic amine can undergo diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be used in various Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring.
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Schiff Base Formation: Condensation with aldehydes or ketones will form the corresponding imines (Schiff bases).
Reactions of the Hydantoin Ring
The hydantoin ring is generally stable but can undergo certain reactions.
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Hydrolysis: Under harsh acidic or basic conditions, the hydantoin ring can be hydrolyzed to open the ring and form an amino acid derivative.
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N-Alkylation/Acylation: The N-H proton at position 1 (in the absence of the methyl group) is weakly acidic and can be deprotonated with a strong base, allowing for subsequent alkylation or acylation. In the target molecule, this position is already methylated.
Figure 3: Potential reactivity of the target molecule.
Potential Applications and Biological Significance
Hydantoin derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[1][2] The aminophenyl substituent provides a key site for modification to explore structure-activity relationships (SAR).
The presence of the 3-aminophenyl group could allow this molecule to serve as a building block in the synthesis of more complex pharmaceutical agents. For instance, it could be incorporated into larger molecules to modulate their solubility, polarity, and ability to form hydrogen bonds with biological targets.
Derivatives of aminophenyl hydantoins have been investigated for various therapeutic applications. For example, related structures have been explored for their potential as enzyme inhibitors or receptor ligands in various disease models.[8] The specific biological profile of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione would require experimental evaluation.
Conclusion
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is a hydantoin derivative with significant potential for chemical modification and biological investigation. While detailed experimental data on its properties are not extensively documented, this guide provides a comprehensive overview based on the established chemistry of its constituent functional groups and related compounds. The proposed synthetic route offers a practical approach for its preparation, and the discussion of its reactivity highlights its utility as a versatile chemical intermediate. Further experimental studies are warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in drug discovery and development.
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